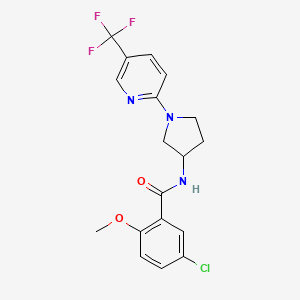
5-chloro-2-methoxy-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-2-methoxy-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)benzamide is a useful research compound. Its molecular formula is C18H17ClF3N3O2 and its molecular weight is 399.8. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Mode of Action
The presence of a trifluoromethyl group in the para-position of the phenolic ring has been shown to increase the potency for inhibiting 5-hydroxytryptamine (5-ht) uptake by 6-fold . This suggests that the compound could interact with its targets in a similar manner, leading to changes in cellular function .
Biochemical Pathways
The presence of the trifluoromethyl group and the pyridine moiety suggests that it could affect various pathways, including those involved in neurotransmitter uptake .
Pharmacokinetics
The presence of the trifluoromethyl group and the pyridine moiety could potentially influence its bioavailability, but further studies are needed to confirm this .
Result of Action
Given its potential interaction with neurotransmitter uptake pathways, it could potentially have effects on neuronal signaling .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules could potentially affect its activity. More research is needed to fully understand these effects .
Biologische Aktivität
The compound 5-chloro-2-methoxy-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)benzamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, efficacy against various pathogens, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C15H17ClF3N3O, and it features a unique combination of functional groups, including a chloro group, methoxy group, and trifluoromethyl pyridine moiety. These structural components contribute to its biological activity and pharmacological properties.
Antiviral Activity
Recent studies have indicated that compounds similar to This compound exhibit antiviral properties, particularly against beta-coronaviruses. For instance, related compounds have shown promising results with effective concentrations (EC50) in the low micromolar range against SARS-CoV-2 and other coronaviruses . The mechanism appears to involve inhibition of viral entry or replication, although specific molecular targets remain to be fully elucidated.
Antibacterial Activity
The compound has also been evaluated for antibacterial properties. Research on pyrrole derivatives indicates that similar structures can exhibit significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and other bacterial strains. For example, some pyrrole benzamide derivatives demonstrated minimum inhibitory concentrations (MICs) as low as 3.125 μg/mL against Staphylococcus aureus . This suggests that This compound could have comparable antibacterial efficacy.
Case Study: Antiviral Profiling
In a study focusing on antiviral profiling, compounds structurally related to This compound were tested against various beta-coronaviruses. The results showed that these compounds had specific antiviral effects without significant cytotoxicity in Vero E6 cells, highlighting their potential as therapeutic agents .
Table: Summary of Biological Activities
The precise mechanisms through which This compound exerts its biological effects are still under investigation. However, studies suggest that it may interfere with viral entry processes or inhibit critical enzymes involved in viral replication. Further research is needed to clarify these mechanisms.
Eigenschaften
IUPAC Name |
5-chloro-2-methoxy-N-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClF3N3O2/c1-27-15-4-3-12(19)8-14(15)17(26)24-13-6-7-25(10-13)16-5-2-11(9-23-16)18(20,21)22/h2-5,8-9,13H,6-7,10H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXPKDBKFYJXLHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2CCN(C2)C3=NC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClF3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













